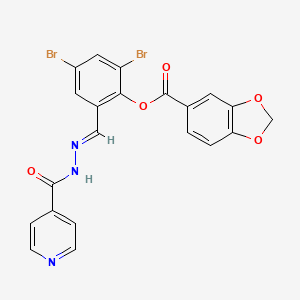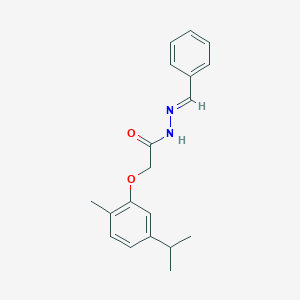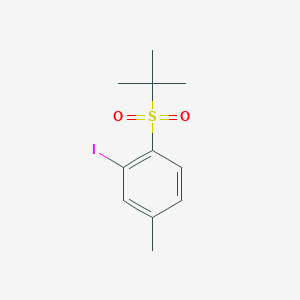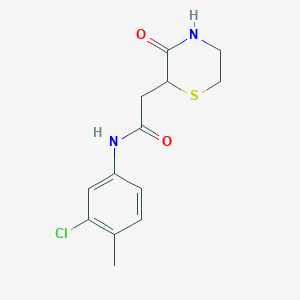![molecular formula C17H24N2OS B5535728 1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Inhibition of Enzymes Relevant to Alzheimer’s Disease
1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine derivatives have been evaluated for their inhibitory activity against enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Tyrosinase. These enzymes are significant targets for reducing the adverse effects of Alzheimer’s disease. For instance, a study by Celik et al. (2020) found that certain benzoxazole derivatives with p-tert-butyl and acetamide bridged 4-substituted piperazine showed promising activity against these enzymes. They also performed molecular docking studies and ADME prediction for these compounds (Celik et al., 2020).
Anticorrosive Properties
Research has been conducted on the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives for materials like carbon steel in corrosive environments. Praveen et al. (2021) investigated the molecule's corrosion inhibition property in an acidic medium, finding significant inhibition efficiency, which depended on the concentration of the compound (Praveen et al., 2021).
Herbicidal and Plant Growth Regulatory Activities
Compounds with 1-methyl and acetyl-4-substituted piperazines have been synthesized and evaluated as potential herbicides and plant growth regulators. Stoilkova et al. (2014) explored the structure–activity relationships of these compounds, finding that certain derivatives exhibited significant herbicidal activity against Triticum aestivum and also showed cytokinin-like activity (Stoilkova et al., 2014).
Anti-Malarial Activity
The anti-malarial activity of certain piperazine derivatives has been a focus of study. Cunico et al. (2009) reported the crystal structures and biological activities of arylmethyl-piperazine derivatives, which showed promise as anti-malarial agents. The study highlighted the importance of specific molecular features for generating this activity (Cunico et al., 2009).
Central Pharmacological Activity
Piperazine derivatives are known for their central pharmacological activity, involving the activation of the monoamine pathway. Brito et al. (2018) discussed the therapeutic applications of these derivatives, including their use as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-(4-tert-butylbenzenecarbothioyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-13(20)18-9-11-19(12-10-18)16(21)14-5-7-15(8-6-14)17(2,3)4/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDOUXNLYILDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)

![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)



![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)
